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molecular formula C5H5N3O2 B018323 2-Amino-5-nitropyridine CAS No. 4214-76-0

2-Amino-5-nitropyridine

Cat. No. B018323
M. Wt: 139.11 g/mol
InChI Key: UGSBCCAHDVCHGI-UHFFFAOYSA-N
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Patent
US04767755

Procedure details

81 g (0.38 mole) of 1-bromo-2-(4-methylphenyl)-2-ethanone and 53 g (0.38 mole) of 2-amino-5-nitropyridine are reacted in 900 ml of n-propanol. The solution is maintained under reflux, the reaction being followed by thin layer chromatography. When there is no further change, the mixture is evaporated to dryness. The residue is taken up with water and treated with ammonia solution until the pH>8. The insoluble material is filtered off and dried, and then treated with dichloromethane. The insoluble portion is recrystallized in ethyl acetate, which yields a first crop. The mother liquors are then combined with the portion soluble in dichloromethane, the mixture is concentrated and a second crop of product is obtained. The two crops are purified separately by chromatography. 22 g (23%) of yellow solid are obtained overall. M.p. 205°-206° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]=1>C(O)CC.ClCCl>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
53 g
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
900 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with ammonia solution until the pH>8
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
treated with dichloromethane
CUSTOM
Type
CUSTOM
Details
The insoluble portion is recrystallized in ethyl acetate
CUSTOM
Type
CUSTOM
Details
which yields a first crop
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a second crop of product is obtained
CUSTOM
Type
CUSTOM
Details
The two crops are purified separately by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)[N+](=O)[O-])C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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